molecular formula C10H9ClN2O2S B8106932 5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole

5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole

Cat. No.: B8106932
M. Wt: 256.71 g/mol
InChI Key: UKGZNYOYGPMYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom, a methyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Amino or thiol-substituted pyrazoles.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may inhibit enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methyl-1-(phenylsulfonyl)-1H-pyrazole is unique due to the presence of both the chlorine atom and the phenylsulfonyl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and its potential as a pharmacologically active molecule .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-chloro-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-8-7-10(11)13(12-8)16(14,15)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZNYOYGPMYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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